molecular formula C10H7F3N2 B1303352 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole CAS No. 362601-71-6

3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole

Cat. No. B1303352
CAS RN: 362601-71-6
M. Wt: 212.17 g/mol
InChI Key: MNOULQLXILYKNV-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole is a chemical compound with the molecular formula C11H7F3N2O . It is related to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as X-ray diffraction . The crystal structure is stabilized by an elaborate system of π…π, C–H…π, and C–H…F hydrogen bonds to form supramolecular structures . 3D Hirshfeld surfaces and allied 2D fingerprint plots were analyzed for molecular interactions .

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds like 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole, have garnered attention in medicinal chemistry for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This has led to a focused interest in exploring trifluoromethylpyrazoles as potential agents with enhanced action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Heterocycles Synthesis

The chemistry of pyrazole derivatives, including this compound, is crucial in the synthesis of various heterocyclic compounds. These derivatives serve as building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles. Their unique reactivity under mild conditions offers a wide range of precursor options for synthesizing versatile cynomethylene dyes and other heterocyclic compounds, indicating their significant role in advancing organic synthesis and dye production (Gomaa & Ali, 2020).

Anticancer Agents Development

Pyrazoline derivatives, including those based on the this compound structure, are being studied for their potential as anticancer agents. These compounds are known for their wide range of biological effects, making them attractive candidates for pharmaceutical research aimed at developing new anticancer therapies. The research focuses on synthesizing pyrazoline derivatives to demonstrate a significant biological effect, highlighting the importance of pyrazoline compounds in cancer treatment research and their potential for developing new therapeutic strategies (Ray et al., 2022).

Cytochrome P450 Isoforms Inhibition

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms, including compounds related to this compound, is critical in understanding drug metabolism and potential drug-drug interactions. These studies help identify selective inhibitors for specific CYP isoforms, which is vital in the development of safer pharmaceuticals by predicting metabolic pathways and avoiding adverse interactions (Khojasteh et al., 2011).

Organophosphorus Azoles Chemistry

The study of organophosphorus azoles, including those incorporating pyrazole moieties like this compound, provides insights into the stereochemical structure and reactivity of these compounds. This research, utilizing 31P NMR spectroscopy combined with quantum chemistry, is essential for understanding the behavior of tetra-, penta-, and hexacoordinated phosphorus atoms in phosphorylated N-vinylazoles. It contributes to the development of new organophosphorus compounds with potential applications in various chemical domains (Larina, 2023).

Safety and Hazards

The safety data sheet for a related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOULQLXILYKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380618
Record name 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

362601-71-6
Record name 3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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